molecular formula C11H17ClN6O B12226823 5-[(1-Ethylpyrazol-4-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride

5-[(1-Ethylpyrazol-4-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride

Cat. No.: B12226823
M. Wt: 284.74 g/mol
InChI Key: WBTZLOJFKUQJJG-UHFFFAOYSA-N
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Description

5-[(1-Ethylpyrazol-4-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-Ethylpyrazol-4-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride typically involves the following steps:

    Formation of 1-Ethylpyrazole-4-carboxaldehyde: This intermediate is synthesized by reacting ethylhydrazine with an appropriate aldehyde under controlled conditions.

    Condensation Reaction: The 1-Ethylpyrazole-4-carboxaldehyde is then reacted with methylamine to form 1-Ethylpyrazol-4-yl)methylamine.

    Cyclization: The resulting product undergoes cyclization with 2-methylpyrazole-3-carboxylic acid to form the desired pyrazole derivative.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes.

    Biological Probes: Used in studies to understand biological pathways.

Medicine

    Pharmaceuticals: Investigated for its potential therapeutic properties.

    Drug Development: Used as a lead compound in drug discovery.

Industry

    Material Science: Used in the development of new materials.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 5-[(1-Ethylpyrazol-4-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-3-methylpyrazole-4-carboxamide
  • 2-Methyl-5-(methylamino)pyrazole-3-carboxamide
  • 4-Ethyl-1-methylpyrazole-3-carboxamide

Uniqueness

5-[(1-Ethylpyrazol-4-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H17ClN6O

Molecular Weight

284.74 g/mol

IUPAC Name

5-[(1-ethylpyrazol-4-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride

InChI

InChI=1S/C11H16N6O.ClH/c1-3-17-7-8(6-14-17)5-13-10-4-9(11(12)18)16(2)15-10;/h4,6-7H,3,5H2,1-2H3,(H2,12,18)(H,13,15);1H

InChI Key

WBTZLOJFKUQJJG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC2=NN(C(=C2)C(=O)N)C.Cl

Origin of Product

United States

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